1,4-Cyclohexadiene-1-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl cyclohexa-1,4-diene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPULEJPRXBANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666575 | |

| Record name | Ethyl cyclohexa-1,4-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72431-21-1 | |

| Record name | Ethyl cyclohexa-1,4-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 1,4-Cyclohexadiene-1-carboxylate

Abstract

Ethyl 1,4-cyclohexadiene-1-carboxylate (CAS No. 72431-21-1) is a key cyclic organic intermediate notable for its role in the synthesis of complex molecules, including the potent GABA aminotransferase inhibitor, D,L-Gabaculine.[1][2] This guide provides a comprehensive analysis of the physical and chemical properties of this compound, tailored for researchers, synthetic chemists, and professionals in drug development. We will delve into its molecular structure, analyze its physicochemical characteristics, and provide a standardized experimental protocol for the determination of a key physical parameter. This document synthesizes available data, clearly distinguishing between computationally predicted and experimentally verified values to ensure scientific integrity and provide a trustworthy resource for laboratory applications.

Molecular Identity and Structural Elucidation

The foundational step in understanding the physical behavior of a compound is a thorough examination of its molecular structure. The arrangement of atoms and functional groups dictates the intermolecular forces, and thus, the macroscopic properties we observe.

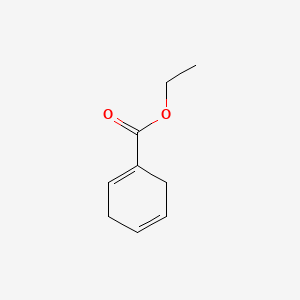

Chemical Structure:

The molecule consists of a non-aromatic, six-membered cyclohexadiene ring functionalized with an ethyl ester group at the C1 position. The double bonds are located at the 1 and 4 positions, resulting in a non-conjugated system. This lack of conjugation distinguishes it from its more stable 1,3-isomer and significantly influences its reactivity and spectral properties. The boat-like conformation of the 1,4-cyclohexadiene ring is a critical structural feature.

Caption: 2D representation of Ethyl 1,4-cyclohexadiene-1-carboxylate.

Physicochemical Properties: A Tabulated Summary

Quantitative data provides the most direct insight into a compound's behavior. The following table summarizes the key physical properties of Ethyl 1,4-cyclohexadiene-1-carboxylate. It is critical to note that much of the publicly available data for this specific isomer is computationally predicted rather than experimentally determined. This distinction is vital for experimental design and process scale-up.

| Property | Value | Source | Data Type |

| CAS Number | 72431-21-1 | [1][2] | Experimental |

| Molecular Formula | C₉H₁₂O₂ | [2][3] | Experimental |

| Molecular Weight | 152.19 g/mol | [1][2][4][5] | Calculated |

| Boiling Point | 199.4 °C at 760 mmHg | [4] | Predicted |

| Density | 1.0 g/cm³ | [4] | Predicted |

| Refractive Index | 1.489 | [4] | Predicted |

| Polar Surface Area | 26.3 Ų | [1][5] | Calculated |

| LogP (Octanol/Water) | 1.68180 | [4] | Calculated |

In-Depth Analysis of Core Physical Properties

Understanding the "why" behind the numbers is paramount for a Senior Application Scientist. The molecule's structure directly informs its physical characteristics.

-

Boiling Point: The predicted boiling point of approximately 199°C is logical for a molecule of this size and functionality.[4] The primary intermolecular forces at play are London dispersion forces, arising from the C9 hydrocarbon framework, and the stronger dipole-dipole interactions of the polar ethyl ester group. Compared to a non-polar analogue like ethyl cyclohexane (b.p. ~132°C), the ester functionality significantly elevates the boiling point by increasing the energy required to transition molecules into the gas phase.

-

Solubility Profile: The principle of "like dissolves like" is the guiding tenet here. The molecule possesses a dual nature: a large, nonpolar cyclohexadiene ring and a polar ester group.

-

In polar protic solvents (e.g., water, ethanol): Solubility is expected to be low in water due to the dominant nonpolar surface area. It will be more soluble in ethanol, which can engage in hydrogen bonding with the ester's oxygen atoms and has a nonpolar ethyl group itself.

-

In polar aprotic solvents (e.g., acetone, ethyl acetate): High solubility is predicted due to favorable dipole-dipole interactions between the solvent and the ester group.

-

In nonpolar solvents (e.g., hexanes, toluene): High solubility is also expected as the nonpolar hydrocarbon ring will interact favorably with the solvent via van der Waals forces.

-

-

Density and Refractive Index: The predicted density of 1.0 g/cm³ is slightly higher than that of many comparable hydrocarbons, an effect attributable to the presence of the two heavier oxygen atoms relative to the carbon atoms they replace in a pure hydrocarbon structure.[4] The refractive index, a measure of how light propagates through the substance, is directly related to the polarizability of the molecule's electrons. The presence of pi bonds in the diene system and the carbonyl group contributes to a higher electron density and thus a refractive index (predicted at 1.489) that is greater than that of a fully saturated analogue.[4]

Experimental Protocol: Determination of Refractive Index via Abbe Refractometry

To bridge the gap between predicted and experimental data, a robust and self-validating protocol is essential. The determination of the refractive index is a fundamental characterization step.

Objective: To experimentally determine the refractive index of a liquid sample of Ethyl 1,4-cyclohexadiene-1-carboxylate at a specified temperature (typically 20°C or 25°C) using an Abbe refractometer.

Materials:

-

Abbe Refractometer

-

Constant temperature water bath circulator

-

Sample of Ethyl 1,4-cyclohexadiene-1-carboxylate

-

Pasteur pipettes

-

Lint-free tissues

-

Calibration standard (e.g., distilled water, bromonaphthalene)

-

Acetone or ethanol (for cleaning)

Methodology:

-

System Preparation & Calibration:

-

Turn on the refractometer light source and the water bath circulator, setting it to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow the system to equilibrate for at least 15 minutes to ensure the prisms are at a stable temperature.

-

Calibrate the instrument by applying a drop of distilled water (n_D = 1.3330 at 20°C) to the clean, dry prism. Close the prism and adjust the instrument until the crosshairs are centered on the shadow line. The reading should match the known value; adjust if necessary.

-

-

Sample Application:

-

Open the prism assembly. Using a clean Pasteur pipette, apply 2-3 drops of Ethyl 1,4-cyclohexadiene-1-carboxylate onto the surface of the measuring prism.

-

Close the prism assembly gently but firmly to ensure the liquid spreads into a thin, uniform film.

-

-

Measurement:

-

Look through the eyepiece. Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region (the shadowline).

-

If the shadowline appears colored or blurry, rotate the dispersion compensator knob until the line is sharp and achromatic (black and white).

-

Precisely align the sharp shadowline with the center of the crosshairs using the fine adjustment knob.

-

-

Data Recording & Cleaning:

-

Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature.

-

Repeat the measurement at least two more times with fresh aliquots of the sample to ensure reproducibility. The values should agree within ±0.0002.

-

Clean the prisms thoroughly with a soft tissue moistened with acetone or ethanol and allow them to dry completely before the next measurement.

-

The following workflow diagram illustrates this self-validating process.

Caption: Experimental workflow for refractive index determination.

Conclusion

Ethyl 1,4-cyclohexadiene-1-carboxylate is a valuable synthetic intermediate whose physical properties are well-aligned with its molecular structure. While many of its key characteristics, such as boiling point and density, are currently documented as predicted values, these predictions provide a strong, theoretically grounded basis for experimental work.[4] The protocols and analyses presented in this guide offer both the foundational data and the practical framework for researchers to handle, characterize, and utilize this compound with confidence. The clear need for further experimental validation of its properties represents an opportunity for future research to contribute to the broader chemical literature.

References

-

PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester. Retrieved from [Link]

-

MOLBASE. (n.d.). ethyl cyclohexa-1,4-diene-1-carboxylate|72431-21-1. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyclohexa-1,3-diene-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Cyclohexadiene, 1-ethyl- (CAS 19841-74-8). Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 1-ethyl-6-oxo-2,4-cyclohexadiene-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester - Substance Details. Retrieved from [Link]

Sources

- 1. ethyl cyclohexa-1,4-diene-1-carboxylate|72431-21-1 - MOLBASE Encyclopedia [m.molbase.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H12O2 | CID 45090119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl cyclohexa-1,3-diene-1-carboxylate | C9H12O2 | CID 11094816 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of ethyl 1,4-cyclohexadiene-1-carboxylate, a versatile cyclic ester intermediate with significant utility in synthetic organic chemistry. The document delineates its core physicochemical and spectroscopic properties, explores principal synthetic methodologies with detailed mechanistic insights, and analyzes its chemical reactivity, particularly in cycloaddition reactions. Furthermore, this guide highlights its application as a key building block in the synthesis of complex molecules, including pharmaceutical agents, and outlines essential safety and handling protocols. The content is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and drug development.

Introduction and Strategic Importance

Ethyl 1,4-cyclohexadiene-1-carboxylate (CAS No. 72431-21-1) is a non-conjugated cyclic diene ester that serves as a valuable scaffold in organic synthesis. Its structure, featuring two double bonds within a six-membered ring and a reactive ester functionality, offers multiple sites for chemical modification. This unique combination makes it a strategic precursor for constructing complex polycyclic systems and introducing stereochemically rich features. Its importance is underscored by its application as an intermediate in the preparation of various pharmaceuticals and agrochemicals, most notably in the synthesis of D,L-Gabaculine.[1] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in research and development settings.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in experimental work. The properties of ethyl 1,4-cyclohexadiene-1-carboxylate are summarized below.

Core Properties

A compilation of the key identifiers and physical properties for ethyl 1,4-cyclohexadiene-1-carboxylate is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | ethyl cyclohexa-1,4-diene-1-carboxylate | PubChem |

| CAS Number | 72431-21-1 | Santa Cruz Biotechnology |

| Molecular Formula | C₉H₁₂O₂ | PubChem[2] |

| Molecular Weight | 152.19 g/mol | PubChem[2] |

| Appearance | Not specified (typically a liquid) | Inferred |

| Solubility | Not specified | Smolecule[1] |

Spectroscopic Profile

While specific spectral data is not extensively published, the expected spectroscopic signatures can be predicted based on the molecular structure. These are crucial for reaction monitoring and product characterization.

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H-NMR | Signals corresponding to the ethyl ester group (-CH₂- quartet, -CH₃ triplet), olefinic protons (vinylic C-H), and allylic/aliphatic protons (-CH₂-) of the cyclohexadiene ring. |

| ¹³C-NMR | Resonances for the ester carbonyl (C=O), vinylic carbons (C=C), allylic/aliphatic carbons, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands including a strong C=O stretch for the ester, C=C stretching frequencies for the alkene moieties, and C-H stretching for sp² and sp³ hybridized carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (152.19 m/z) and predictable fragmentation patterns involving the loss of the ethoxy group or other ring fragments. |

Synthesis Methodologies

The synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate can be accomplished through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two primary, mechanistically distinct approaches are discussed below.

Route 1: Decarboxylation of a Diels-Alder Adduct

This pathway leverages a Diels-Alder reaction to form a precursor, which is then subjected to base-mediated decarboxylation. A patent describes a robust method starting from a substituted 4-cyclohexene-1,2-dicarboxylic acid anhydride.[1][3]

Mechanism Insight: The process begins with the base-mediated hydrolysis of the anhydride ring, followed by decarboxylation. The reaction is driven by the stability of the resulting intermediate. Subsequent acidification yields 1,4-cyclohexadiene-1-carboxylic acid. The final step is a classic Fischer esterification, where the carboxylic acid is heated with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the target ethyl ester.[1] This route offers good control over the substitution pattern on the cyclohexadiene ring by selecting appropriate precursors.[1]

Caption: Synthesis via Decarboxylation and Esterification.

Experimental Protocol (Illustrative):

-

Decarboxylation: The starting anhydride (e.g., 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride) is treated with a strong base like sodium hydroxide at elevated temperatures (50–70°C).[1][3]

-

Acidification: Following the reaction, the mixture is carefully acidified with an acid such as phosphoric acid to neutralize excess base and protonate the carboxylate salt, yielding the free carboxylic acid.[1] Careful pH control is crucial to prevent polymerization.[1]

-

Extraction: The resulting 1,4-cyclohexadiene-1-carboxylic acid is extracted from the aqueous mixture using a suitable organic solvent.

-

Esterification: The purified carboxylic acid is refluxed with an excess of ethanol and a catalytic amount of concentrated sulfuric acid until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the ethyl ester is extracted. The final product is purified via distillation or column chromatography. This method can achieve yields in the range of 55-65%.[1]

Route 2: Birch Reduction of Benzoic Acid

An alternative approach involves the Birch reduction of a benzoic acid derivative. This powerful reaction transforms aromatic rings into 1,4-cyclohexadienes.

Mechanism Insight: The reaction proceeds via the addition of solvated electrons (from an alkali metal like sodium or lithium in liquid ammonia) to the aromatic ring, forming a radical anion intermediate.[1] The electron-withdrawing carboxylic acid group directs the subsequent protonation steps to occur at the para and ipso positions relative to the carboxyl group, ensuring high regioselectivity for the desired 1,4-diene product.[1] The resulting cyclohexadienyl carboxylate can then be alkylated with ethyl iodide to form the ester, often achieving yields of 60-75% after purification.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of ethyl 1,4-cyclohexadiene-1-carboxylate stems from the reactivity of its diene and ester functional groups.

Diels-Alder Cycloadditions

The non-conjugated diene system can serve as a diene component in [4+2] Diels-Alder cycloaddition reactions, reacting with electron-deficient dienophiles to form bicyclic adducts.[1] This transformation is a powerful tool for building molecular complexity. For instance, reacting it with maleic anhydride under thermal conditions can yield bicyclo[2.2.2]octene derivatives, which are precursors to materials like epoxy resins.[1]

Sources

- 1. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]

- 2. 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester | C9H12O2 | CID 45090119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexadiene-1-carboxylic acid ethyl ester, a versatile synthetic intermediate, holds a significant position in modern organic chemistry. Its unique structural motif, featuring a non-conjugated diene system and a reactive ester functionality, renders it a valuable building block for the synthesis of complex carbocyclic and heterocyclic frameworks. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and key applications, particularly in the realm of drug discovery. As a Senior Application Scientist, this document aims to synthesize technical accuracy with practical insights, providing a self-validating resource for researchers in the field.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 72431-21-1 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| IUPAC Name | ethyl cyclohexa-1,4-diene-1-carboxylate | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) |

Spectroscopic Analysis

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The expected chemical shifts (δ) and coupling patterns are as follows:

-

Vinyl Protons: Two distinct signals are expected for the olefinic protons. The proton at C2 would appear as a multiplet around δ 7.0 ppm, while the protons at C4 and C5 would appear as a multiplet in the range of δ 5.7-5.9 ppm.

-

Allylic Protons: The methylene protons at C3 and C6 are allylic and would appear as multiplets around δ 2.8-3.0 ppm.

-

Ethyl Ester Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-OCH₂CH₃) around δ 4.2 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts are:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around δ 166 ppm.

-

Olefinic Carbons: The four sp² hybridized carbons of the diene system will appear in the range of δ 120-140 ppm.

-

Allylic Carbons: The two sp³ hybridized methylene carbons (C3 and C6) will appear in the upfield region, around δ 25-35 ppm.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂) will be around δ 60 ppm, and the methyl carbon (-CH₃) will be around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. Characteristic absorption bands are expected at:

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1715-1735 cm⁻¹[2].

-

C=C Stretch (Alkene): Medium intensity absorption bands around 1640-1680 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the range of 1150-1250 cm⁻¹.

-

=C-H Stretch (Alkene): A medium intensity band above 3000 cm⁻¹.

-

C-H Stretch (Alkane): Absorption bands in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73)[3].

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Birch Reduction of Ethyl Benzoate

The Birch reduction is a classic and effective method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes[4][5][6]. The reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source[7].

The reaction proceeds via a single electron transfer from the dissolved alkali metal to the aromatic ring of ethyl benzoate, forming a radical anion. This highly reactive intermediate is then protonated by the alcohol. A second electron transfer followed by another protonation yields the final 1,4-cyclohexadiene product[7]. The electron-withdrawing nature of the ester group directs the regioselectivity of the reduction.

Caption: Birch Reduction Mechanism of Ethyl Benzoate.

Materials:

-

Ethyl benzoate

-

Anhydrous liquid ammonia

-

Sodium metal

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Condense approximately 200 mL of anhydrous liquid ammonia into the flask at -78 °C.

-

Add small, freshly cut pieces of sodium metal (2.1 equivalents) to the stirred liquid ammonia until a persistent deep blue color is obtained.

-

A solution of ethyl benzoate (1 equivalent) and anhydrous ethanol (2.5 equivalents) in anhydrous diethyl ether (50 mL) is added dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at -78 °C.

-

Quench the reaction by the careful, slow addition of solid ammonium chloride until the blue color disappears, followed by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford pure this compound.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful and atom-economical route to construct the cyclohexene ring system[8][9]. The synthesis of 1,4-cyclohexadiene derivatives can be achieved through a [4+2] cycloaddition of a suitable diene and dienophile[10]. For the synthesis of the title compound, a reaction between a 1-substituted diene and an appropriate acetylene derivative can be envisioned.

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product. The regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile.

Caption: Diels-Alder Synthesis Pathway.

Materials:

-

Ethyl 2,4-pentadienoate (or a suitable precursor to a 1-carboethoxy-1,3-diene)

-

Acetylene (gas) or a suitable acetylene equivalent

-

High-pressure reaction vessel (autoclave)

-

Anhydrous toluene

Procedure:

-

Charge a high-pressure autoclave with a solution of ethyl 2,4-pentadienoate (1 equivalent) in anhydrous toluene.

-

Seal the autoclave and purge with nitrogen, then with acetylene gas.

-

Pressurize the vessel with acetylene to the desired pressure.

-

Heat the reaction mixture to 150-200 °C and maintain for 12-24 hours with stirring.

-

After cooling to room temperature, carefully vent the excess acetylene.

-

Transfer the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a valuable precursor in the synthesis of various biologically active molecules and complex natural products.

Synthesis of Gabaculine Analogues

One of the notable applications of this compound is as a key intermediate in the synthesis of D,L-Gabaculine[1]. Gabaculine is a potent, irreversible inhibitor of γ-aminobutyric acid (GABA) aminotransferase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, gabaculine increases the concentration of GABA in the brain, which has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Huntington's disease. The synthesis of GABA analogues continues to be an active area of research for developing novel therapeutics for neurological conditions[11][12][13].

Caption: Role in the Synthesis and Action of Gabaculine.

Precursor for Complex Molecular Architectures

The diene functionality of this compound allows it to participate in a variety of chemical transformations, including further cycloaddition reactions, olefin metathesis, and various functional group interconversions. This reactivity makes it a versatile starting material for the construction of intricate polycyclic systems found in many natural products and pharmaceutically active compounds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its accessibility through established synthetic routes like the Birch reduction and Diels-Alder reaction, combined with its diverse reactivity, makes it a key intermediate for the preparation of complex molecules, most notably in the synthesis of GABA analogues with significant therapeutic potential. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- Briner, K. (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley and Sons.

-

FT-IR data of synthesized ethyl cyclohexenone carboxylate derivatives (D11-D20). (n.d.). ResearchGate. Retrieved from [Link]

-

The Birch Reduction. (2018, October 3). Baran Lab. Retrieved from [Link]

-

1,4-Cyclohexadiene, 1-ethyl-. (n.d.). PubChem. Retrieved from [Link]

-

Diels-Alder Reactions of Ethyl α-Bromoacrylate with Open-chain Dienes-Synthesis of Ethyl 1,3-/ 1,4-Cyclohexadienecarboxylates. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Birch Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Birch Reduction of Aromatic Rings. (2019, October 17). Master Organic Chemistry. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Diels-Alder Reactions of Ethyl α-Bromoacrylate with Open-chain Dienes-Synthesis of Ethyl 1,3-/ 1,4-Cyclohexadienecarboxylates. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Birch reduction. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. (n.d.). Tetrahedron. Retrieved from [Link]

-

Birch reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Mass fragmentation patterns of compounds 1–4. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Analogues of GABA. XIII. An Alternative Route to (Z)-4-Aminocrotonic Acid. (n.d.). Molecules. Retrieved from [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Ethyl cyclohexa-1,3-diene-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

1,4-Cyclohexadiene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Methyl cyclohexa-1,4-diene-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

The Journal of Organic Chemistry Vol. 85 No. 21. (n.d.). ACS Publications. Retrieved from [Link]

-

GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (n.d.). PubMed. Retrieved from [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. (2023, April 25). PubMed. Retrieved from [Link]

-

13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. (n.d.). NIH. Retrieved from [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

-

1,4-Cyclohexadiene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). ACS Publications. Retrieved from [Link]

-

2,5-Diamino-3,6-diketo-cyclohexa-1,4-diene-1,4-dicarboxylic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Cyclohexane 1,4 carboxylates. (n.d.). Google Patents.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Illustrated Glossary of Organic Chemistry - Birch reduction [chem.ucla.edu]

- 6. rushim.ru [rushim.ru]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Diels–Alder Reaction [sigmaaldrich.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

"1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" CAS number 72431-21-1

An In-Depth Technical Guide to 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1): Synthesis, Properties, and Applications

Introduction

Ethyl 1,4-cyclohexadiene-1-carboxylate, identified by CAS number 72431-21-1, is a valuable carbocyclic ester that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structure, featuring a non-conjugated diene system and an electron-withdrawing ester group, imparts a distinct reactivity profile that is leveraged in the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role as a precursor to the potent GABA aminotransferase inhibitor, D,L-Gabaculine.[2]

Physicochemical and Spectroscopic Profile

The molecule's utility in synthesis is a direct consequence of its structural and electronic properties. The ester functionality not only influences the reactivity of the diene system but also provides a handle for further chemical transformations.[3]

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 72431-21-1 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1][4] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| IUPAC Name | ethyl cyclohexa-1,4-diene-1-carboxylate | [2] |

| Synonyms | This compound | [2] |

| LogP | 1.8259 | [2] |

Spectroscopic Characterization

| Spectroscopy | Expected/Reported Data |

| ¹H NMR | Signals are anticipated for the ethyl ester group (a triplet around δ 1.2-1.4 ppm and a quartet around δ 4.1-4.3 ppm), vinylic protons of the diene system, and the allylic methylene protons. |

| ¹³C NMR | Key resonances are expected for the ester carbonyl carbon (δ ~165-175 ppm), four sp² carbons of the diene, and the sp³ carbons of the ethyl group and the cyclohexadiene ring. |

| IR Spectroscopy | Characteristic absorption bands would include a strong C=O stretch for the ester (around 1710-1740 cm⁻¹), C=C stretching for the alkene groups (around 1640-1680 cm⁻¹), and C-H stretches for both sp² and sp³ hybridized carbons. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 152.19. |

Synthesis Methodologies: The Birch Reduction

The most direct and widely recognized method for synthesizing this compound is the Birch reduction of its aromatic precursor, ethyl benzoate.[7] This dissolving metal reduction is highly effective for converting electron-deficient aromatic rings into 1,4-dienes.[8][9]

Mechanistic Rationale

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituent on the aromatic ring. The electron-withdrawing carboxylate group (-COOR) stabilizes the radical anion intermediate at the ipso and para positions.[9][10] This directs the subsequent protonation steps to yield the 1,4-diene as the kinetically favored product, avoiding the formation of the thermodynamically more stable, but undesired, conjugated 1,3-diene.[9]

The mechanism proceeds through a sequence of single-electron transfers from the alkali metal (e.g., sodium or lithium) dissolved in liquid ammonia, followed by protonation from an alcohol source.[10]

Caption: Mechanism of the Birch reduction of ethyl benzoate.

Detailed Experimental Protocol

This protocol describes a representative procedure for the Birch reduction of ethyl benzoate.

Safety Precaution: This reaction involves liquid ammonia (boiling point -33 °C), which requires a well-ventilated fume hood and appropriate cold-temperature personal protective equipment (PPE), and metallic sodium, which is highly reactive with water.

Reagents & Equipment:

-

Dry-ice/acetone condenser

-

Three-neck round-bottom flask, equipped with a gas inlet and mechanical stirrer

-

Liquid ammonia (NH₃)

-

Ethyl benzoate

-

Ethanol (absolute)

-

Sodium metal (cut into small pieces)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Setup: Assemble the three-neck flask with the dry-ice condenser and gas inlet. Purge the system with dry nitrogen or argon.

-

Condensation: Cool the condenser with a dry-ice/acetone slurry. Condense approximately 250 mL of ammonia gas into the flask for every 0.1 mol of ethyl benzoate.

-

Addition of Reactants: While maintaining the temperature at -78 °C (dry-ice/acetone bath), add ethyl benzoate (1 equivalent) and absolute ethanol (2 equivalents) to the liquid ammonia with stirring.

-

Reduction: Carefully add small pieces of sodium metal (2.5 equivalents) to the solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.[8] Continue adding sodium until the blue color persists for at least 30 minutes.

-

Quenching: Once the reaction is complete, cautiously quench the excess sodium by the slow addition of solid ammonium chloride until the blue color disappears.

-

Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.

-

Workup: To the remaining residue, add 100 mL of diethyl ether and 100 mL of water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.

Caption: Workflow for the synthesis of the target ester.

Synthetic Utility and Core Application

The primary value of this compound lies in its role as a versatile building block. Its diene and ester functionalities can be manipulated to access a variety of more complex structures.

Key Reactions

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 1,4-cyclohexadiene-1-carboxylic acid, which can then be converted to other esters or amides.[5]

-

Diels-Alder Reaction: The diene system can act as the 4π component in [4+2] cycloaddition reactions with suitable dienophiles, providing a route to bicyclic structures.[5]

Application in the Synthesis of D,L-Gabaculine

A prominent application of this compound is as a key intermediate in the synthesis of Gabaculine.[1][2] Gabaculine is a neurotoxin that acts as a potent and irreversible inhibitor of GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Its unique mechanism of action makes it a valuable tool in neuroscience research. The synthesis transforms the cyclohexadiene ring into the aromatic ring of the final product.

Caption: Synthetic relationship to D,L-Gabaculine.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Safety: Always consult the Safety Data Sheet (SDS) before use.[11] Handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical; it is a strategically important building block in organic synthesis. Its efficient preparation via the Birch reduction of ethyl benzoate makes it readily accessible. The compound's true value is realized in its application as a precursor for complex target molecules, most notably D,L-Gabaculine, underscoring its significance for professionals in drug discovery and chemical research.

References

-

MOLBASE. (n.d.). ethyl cyclohexa-1,4-diene-1-carboxylate|72431-21-1. Retrieved from [Link]

-

Chegg. (2018). Solved The Birch reduction of ethylbenzoate involves the. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Birch reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Cyclohexadiene, 1-ethyl-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 72431-21-1. Retrieved from [Link]

-

ChemSrc. (n.d.). 72431-21-1(this compound). Retrieved from [Link]

-

ENCO. (n.d.). This compound. Retrieved from [Link]

-

Adi Chemistry. (n.d.). BIRCH REDUCTION | MECHANISM | REGIOSELECTIVITY | SYNTHETIC APPLICATIONS. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Birch reduction. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyclohex-2-ene-1-carboxylate. Retrieved from [Link]

- Google Patents. (1966). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.

-

Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Cyclohexadiene. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

Wiley-VCH. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. m.molbase.com [m.molbase.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound | C9H12O2 | CID 45090119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Illustrated Glossary of Organic Chemistry - Birch reduction [chem.ucla.edu]

- 8. Birch reduction - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 72431-21-1 Name: [xixisys.com]

A Technical Guide to the Spectroscopic Characterization of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1), a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and fundamental spectroscopic principles to present a robust predictive analysis. Detailed methodologies for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are provided, underpinned by an explanation of the theoretical basis for each technique. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the confident identification and characterization of this versatile compound.

Introduction

This compound is a cyclic ester with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . [1]Its structure, featuring a diene system conjugated with an ester carbonyl group, makes it a valuable synthon in organic chemistry. Notably, it serves as an intermediate in the preparation of D,L-Gabaculine, a potent inhibitor of γ-aminobutyric acid (GABA) aminotransferase. [1]Accurate structural confirmation of this intermediate is paramount for ensuring the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, empowering researchers to identify and characterize this molecule with a high degree of confidence.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. The predicted chemical shifts (δ) for this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| H-2 | ~6.8 - 7.2 | Triplet (t) | 1H | Vinylic proton on a carbon adjacent to the ester, expected to be deshielded and coupled to the two H-3 protons. |

| H-4, H-5 | ~5.7 - 5.9 | Multiplet (m) | 2H | Vinylic protons on the unconjugated double bond, expected to have a complex splitting pattern due to coupling with each other and adjacent allylic protons. |

| H-3 | ~2.8 - 3.0 | Multiplet (m) | 2H | Allylic protons adjacent to the conjugated double bond, deshielded by the π system. |

| H-6 | ~2.6 - 2.8 | Multiplet (m) | 2H | Allylic protons adjacent to both double bonds, expected to be in a similar chemical environment to H-3. |

| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and coupled to the methyl protons. |

| -OCH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | Methyl protons of the ethyl ester, coupled to the methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~165 - 170 | Carbonyl carbon of an α,β-unsaturated ester. |

| C-1 | ~135 - 140 | Quaternary vinylic carbon attached to the ester group. |

| C-2 | ~125 - 130 | Vinylic carbon adjacent to the ester group. |

| C-4, C-5 | ~120 - 125 | Vinylic carbons of the unconjugated double bond. |

| C-3 | ~25 - 30 | Allylic carbon adjacent to the conjugated double bond. |

| C-6 | ~25 - 30 | Allylic carbon adjacent to both double bonds. |

| -OCH₂CH₃ | ~60 - 65 | Methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | ~14 - 16 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale for Prediction |

| C=O (Ester) | ~1715 - 1730 | Stretching vibration of the carbonyl group in an α,β-unsaturated ester. Conjugation lowers the frequency compared to a saturated ester. |

| C=C (Alkene) | ~1640 - 1680 | Stretching vibrations of the carbon-carbon double bonds in the cyclohexadiene ring. |

| C-O (Ester) | ~1250 - 1300 (asymmetric) and ~1000 - 1100 (symmetric) | Stretching vibrations of the carbon-oxygen single bonds of the ester group. |

| =C-H (Alkene) | ~3000 - 3100 | Stretching vibrations of the C-H bonds on the double bonds. |

| C-H (Alkane) | ~2850 - 3000 | Stretching vibrations of the C-H bonds of the allylic and ethyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key fragments for this compound under electron ionization (EI) are shown in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Rationale for Prediction |

| 152 | [M]⁺ | Molecular ion peak. |

| 123 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 107 | [M - OC₂H₅]⁺ | Loss of the ethoxy group, a common fragmentation for ethyl esters. |

| 79 | [C₆H₇]⁺ | Retro-Diels-Alder reaction of the cyclohexadiene ring, leading to the loss of ethylene and the ester group. |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified liquid ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Optimize the spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound to identify its functional groups.

Methodology (Neat Liquid Sample):

-

Sample Preparation:

-

Place a single drop of the neat liquid ester onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC) inlet.

-

The GC will separate the components of the sample, with the pure ester eluting at a specific retention time.

-

-

Ionization and Mass Analysis:

-

As the ester elutes from the GC column, it enters the electron ionization (EI) source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Processing:

-

The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

-

The instrument software will display the mass spectrum, from which the molecular ion and fragment ions can be identified.

-

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the spectroscopic techniques described above.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry (EI-GC-MS).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, coupled with robust experimental protocols, offers a valuable resource for researchers. By understanding the predicted spectral features and employing the methodologies outlined herein, scientists can confidently identify and assess the purity of this important synthetic intermediate, thereby facilitating advancements in organic synthesis and drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Department of Chemistry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to the structural elucidation of this important synthetic intermediate. We will explore predicted chemical shifts (δ), spin-spin coupling constants (J), and multiplicity patterns. Furthermore, this guide furnishes detailed, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₁₂O₂, is a key intermediate in the synthesis of various organic molecules, notably in the preparation of D,L-Gabaculine, a potent inhibitor of aminotransferases.[1] Its molecular structure, featuring a non-conjugated diene within a six-membered ring and an ethyl ester functional group, presents a distinct set of NMR spectral features. Accurate structural confirmation and purity assessment are paramount in its application, making NMR spectroscopy an indispensable analytical tool. This guide will serve as a detailed roadmap for the complete NMR spectral assignment of this molecule.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The analysis is based on established chemical shift principles and data from analogous structures.

Molecular Structure and Proton Numbering:

A placeholder for a proper chemical structure diagram with numbered protons would be here. Caption: Structure of this compound with proton numbering.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 | ~6.8 - 7.0 | Triplet (t) | ³J ≈ 3-4 Hz | 1H | Vinylic proton on a carbon adjacent to an ester group, deshielded. Coupled to the two H-3 protons. |

| H-4 | ~5.7 - 5.8 | Broad Singlet | - | 1H | Vinylic proton on a carbon not directly attached to the ester group. |

| H-3 | ~2.8 - 3.0 | Doublet of Doublets (dd) | ³J ≈ 3-4 Hz, ⁴J ≈ 1-2 Hz | 2H | Allylic protons, coupled to H-2 and showing long-range coupling to H-5 and H-6. |

| H-5, H-6 | ~2.4 - 2.6 | Multiplet (m) | - | 4H | Allylic protons on the other side of the ring. |

| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet (q) | ³J ≈ 7.1 Hz | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Coupled to the methyl protons. |

| -OCH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | ³J ≈ 7.1 Hz | 3H | Methyl protons of the ethyl ester. Coupled to the methylene protons. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 - 167 | Carbonyl carbon of the ester group. |

| C-1 | ~135 - 137 | Quaternary vinylic carbon attached to the ester group. |

| C-2 | ~128 - 130 | Vinylic carbon adjacent to the ester-bearing carbon. |

| C-4 | ~124 - 126 | Vinylic carbon on the opposite side of the ring. |

| C-5 | ~122 - 124 | Vinylic carbon adjacent to C-4. |

| -OC H₂CH₃ | ~60 - 62 | Methylene carbon of the ethyl ester. |

| C-3 | ~28 - 30 | Allylic carbon. |

| C-6 | ~25 - 27 | Allylic carbon. |

| -OCH₂C H₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |

Experimental Protocols

To obtain high-quality NMR spectra, the following protocols are recommended:

Sample Preparation

A well-defined protocol is critical for reproducible results.

Workflow for NMR Sample Preparation:

Caption: Standard workflow for preparing an NMR sample of an organic compound.

Detailed Steps:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection and Dissolution: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent dissolving properties for a wide range of organic compounds. The residual protium signal at 7.26 ppm can serve as an internal reference.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

NMR Data Acquisition

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a sample of this concentration. |

| Relaxation Delay (d1) | 1-2 s | Allows for adequate relaxation of protons between pulses. |

| Acquisition Time (AQ) | 3-4 s | Provides good digital resolution. |

| Spectral Width (SW) | 16 ppm | Encompasses the expected chemical shift range for organic molecules. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard proton-gated decoupling experiment with a 30-degree pulse. |

| Number of Scans (NS) | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |

| Relaxation Delay (d1) | 2 s | A standard delay for ¹³C experiments. |

| Acquisition Time (AQ) | 1-2 s | Adequate for good resolution in the ¹³C spectrum. |

| Spectral Width (SW) | 220 ppm | Covers the full range of expected ¹³C chemical shifts. |

Data Interpretation and Structural Validation

The acquired spectra should be processed with appropriate Fourier transformation, phasing, and baseline correction. The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns in both ¹H and ¹³C spectra should be consistent with the proposed structure. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Logical Flow for Spectral Interpretation:

Caption: A stepwise approach to the interpretation of NMR data for structural elucidation.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, alongside robust protocols for sample preparation and data acquisition. By understanding the expected spectral features and employing sound experimental techniques, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this valuable synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of a wide range of small organic molecules.

References

- Vertex AI Search. (2024).

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

MOLBASE. (n.d.). ethyl cyclohexa-1,4-diene-1-carboxylate|72431-21-1. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester, a molecule of interest in synthetic chemistry and drug development. We will delve into the theoretical principles governing its vibrational spectroscopy, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of its key spectral features. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize IR spectroscopy for structural elucidation and quality control.

Introduction: The Vibrational Signature of a Diene Ester

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For a molecule like this compound, this fingerprint reveals crucial information about its constituent functional groups, including the ester, the cyclohexadiene ring, and the nature of the carbon-carbon double bonds. Understanding this spectrum is paramount for confirming the molecule's identity, assessing its purity, and gaining insights into its electronic structure.

The structure of this compound presents several key features that will dominate its IR spectrum:

-

An α,β-unsaturated ester functional group, where the carbonyl group is conjugated with a carbon-carbon double bond.

-

A 1,4-cyclohexadiene ring , containing both sp² and sp³ hybridized carbon atoms.

-

An ethyl ester group, with its characteristic C-O and C-H vibrations.

This guide will systematically dissect the expected and observed IR absorptions arising from these structural motifs.

Theoretical Analysis: Predicting the Vibrational Landscape

Before examining an experimental spectrum, a theoretical analysis of the expected vibrational frequencies provides a critical framework for interpretation. The vibrational frequencies of the key functional groups in this compound are influenced by factors such as bond strength, atomic mass, and electronic effects like conjugation.

The Carbonyl (C=O) Stretch: A Tale of Conjugation

The most prominent feature in the IR spectrum of an ester is typically the carbonyl stretching vibration. For a simple aliphatic ester, this absorption appears in the range of 1750-1735 cm⁻¹[1]. However, in this compound, the carbonyl group is conjugated with the C=C double bond of the cyclohexadiene ring. This conjugation delocalizes the π-electrons, which slightly weakens the C=O bond and imparts more single-bond character. Consequently, the C=O stretching frequency is lowered and is expected to appear in the range of 1730-1715 cm⁻¹[1][2]. This shift to a lower wavenumber is a hallmark of α,β-unsaturation in esters and ketones[3].

Carbon-Carbon Double Bond (C=C) Stretches: The Diene Signature

The 1,4-cyclohexadiene ring contains two C=C double bonds. In non-conjugated alkenes, the C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region[4]. For cyclohexene, this peak is observed around 1640-1660 cm⁻¹[5]. In this compound, one of the C=C bonds is conjugated with the ester carbonyl group. This conjugation can influence the intensity and exact position of the C=C stretching band. We can anticipate one or more absorptions in the 1660-1620 cm⁻¹ range, characteristic of the diene system.

Carbon-Oxygen (C-O) Stretches: The Ester Fingerprint

Esters exhibit two distinct C-O stretching vibrations, which typically appear as strong bands in the 1300-1000 cm⁻¹ region[1][6]. These correspond to the C-C(=O)-O and O-C-C linkages. For ethyl esters, these bands are often found around 1250-1230 cm⁻¹ and 1100-1030 cm⁻¹[7][8]. The higher frequency band is generally attributed to the asymmetric C-O-C stretch and is often the more intense of the two[9].

Carbon-Hydrogen (C-H) Stretches: Probing Hybridization

The C-H stretching vibrations provide valuable information about the hybridization of the carbon atoms.

-

sp² C-H Stretches: The hydrogens attached to the double bonds of the cyclohexadiene ring will give rise to stretching vibrations at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[4][10].

-

sp³ C-H Stretches: The hydrogens on the saturated carbons of the ethyl group and the methylene groups in the cyclohexadiene ring will exhibit stretching vibrations just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ region[11][12].

The Fingerprint Region: A Unique Molecular Signature

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region[5][7]. This area contains a complex array of bending, rocking, and scissoring vibrations that are highly specific to the overall molecular structure. While individual peak assignments in this region can be challenging, the overall pattern is a unique identifier for the compound. Key vibrations in this region for this compound will include C-H bending modes for both the alkene and alkane portions of the molecule, as well as various C-C single bond stretches.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean and reproducible IR spectrum is fundamental to accurate analysis. The following protocol outlines a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer, which is common in modern analytical laboratories.

Sample Preparation

For a liquid sample such as this compound, the simplest and most common method is the neat liquid film technique.

-

Clean the ATR Crystal: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is immaculately clean. This can be achieved by wiping with a solvent such as isopropanol or acetone, followed by a final wipe with a clean, dry, lint-free cloth.

-

Background Spectrum: Acquire a background spectrum of the empty ATR setup. This will account for any atmospheric interferences (e.g., CO₂, H₂O) and instrumental artifacts.

-

Apply the Sample: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquire the Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

Instrumental Parameters

For a routine analysis, the following instrumental parameters are recommended:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

The following diagram illustrates the general workflow for acquiring the IR spectrum.

Spectral Interpretation: Decoding the Vibrational Data

The following table summarizes the expected characteristic IR absorption bands for this compound, based on the theoretical principles discussed and typical values from the literature.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100 - 3000 | Medium | =C-H | Stretching |

| 3000 - 2850 | Strong | -C-H | Stretching |

| 1730 - 1715 | Strong, Sharp | C=O | Stretching |

| 1660 - 1620 | Medium | C=C | Stretching |

| 1470 - 1440 | Medium | -CH₂- | Bending (Scissoring) |

| 1390 - 1370 | Medium | -CH₃ | Bending (Umbrella) |

| 1300 - 1200 | Strong | C-C(=O)-O | Asymmetric Stretching |

| 1150 - 1000 | Strong | O-C-C | Symmetric Stretching |

| 900 - 650 | Medium-Strong | =C-H | Out-of-plane Bending |

Analysis of a Representative Spectrum

A detailed analysis of a hypothetical or literature-derived spectrum would proceed as follows:

-

C-H Stretching Region (3100 - 2850 cm⁻¹): The presence of peaks both above and below 3000 cm⁻¹ immediately confirms the existence of both sp² and sp³ hybridized carbon atoms, consistent with the proposed structure.

-

Carbonyl Region (1750 - 1650 cm⁻¹): A strong, sharp absorption peak around 1720 cm⁻¹ is the most definitive evidence for the ester carbonyl group. Its position, shifted from the typical 1740 cm⁻¹, strongly indicates conjugation with the C=C double bond.

-

Double Bond Region (1680 - 1600 cm⁻¹): One or more medium-intensity peaks in this region would be assigned to the C=C stretching vibrations of the cyclohexadiene ring.

-

Fingerprint Region (Below 1500 cm⁻¹): The most intense peaks in this region are expected to be the two C-O stretching bands of the ester group, typically appearing as broad and strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹. The presence of these two distinct bands is a key characteristic of esters[9]. Additionally, various C-H bending and skeletal vibrations contribute to the unique pattern in this region.

The logical flow of spectral interpretation is depicted in the following diagram.

Conclusion: The Utility in a Drug Development Context

The infrared spectrum of this compound provides a rapid and reliable method for its structural confirmation. The key diagnostic bands—the conjugated carbonyl stretch, the sp² and sp³ C-H stretches, the C=C stretch, and the strong C-O ester absorptions—collectively form a unique spectral signature. In a drug development setting, this technique is invaluable for:

-

Identity Confirmation: Verifying the structure of synthesized intermediates and final active pharmaceutical ingredients (APIs).

-

Purity Assessment: Detecting the presence of impurities, such as starting materials or side-products, which would exhibit their own characteristic IR bands. For instance, the absence of a broad O-H band around 3300-2500 cm⁻¹ would confirm the absence of any corresponding carboxylic acid impurity[7].

-

Stability Studies: Monitoring for any degradation of the compound over time, which would manifest as changes in the IR spectrum.

By combining a sound theoretical understanding with a robust experimental protocol, researchers and scientists can effectively leverage IR spectroscopy as a cornerstone analytical tool in the characterization of this compound and related molecules.

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Identifying the Presence of Particular Groups. Retrieved from [Link]

-

Thompson, H. W., & Trotter, I. F. (1956). The infrared absorption spectra of deuterated esters: II. Ethyl acetate. Canadian Journal of Chemistry, 34(7), 888-897. Retrieved from [Link]

-

Krishnamurti, D., & Krishnamurthy, K. S. (1970). Infrared absorption spectra of ethyl, n-propyl and n-butyl stearates. Pramana, 74(4), 189-200. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]

-